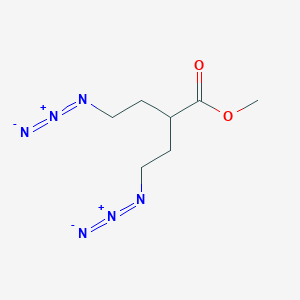

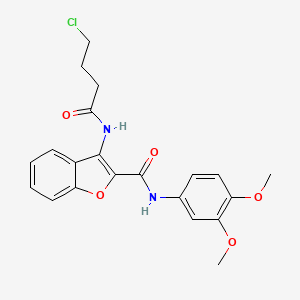

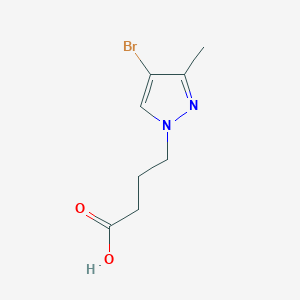

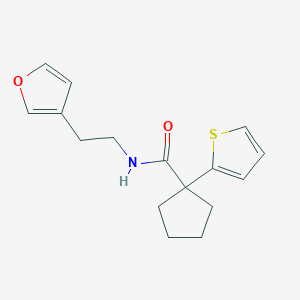

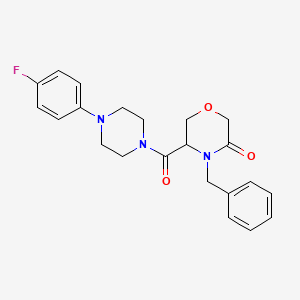

![molecular formula C17H17N3O4S2 B2493647 2-[(3-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole CAS No. 868217-72-5](/img/structure/B2493647.png)

2-[(3-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "2-[(3-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole" involves complex organic reactions. A specific method detailed the reaction of 5-aryloxytetrazoles with dimethyl sulfoxide and DMSO-acetic anhydride, leading to the synthesis of 1-methylsulfanylmethyl-5-(4-nitrophenoxy)tetrazole among other products, showcasing the intricate steps required to synthesize such compounds (Dabbagh et al., 2005).

Molecular Structure Analysis

Molecular structure analysis of related compounds, like 2-[2-Methyl-5-nitro-4-(phenylsulfonylmethyl)imidazol-1-yl]ethanol, reveals the orientation of functional groups and their spatial arrangement. This structural information is crucial for understanding the chemical behavior and reactivity of these compounds (Crozet et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving sulfanyl and sulfonyl groups tethered to functionalized benzoate derivatives featuring a nitroimidazole moiety have been explored, indicating the versatility and reactivity of these functional groups in synthesizing compounds with potential biological activity (Rodriguez et al., 2020).

Physical Properties Analysis

The physical properties of compounds within this chemical class, such as melting points, solubility, and crystalline structure, are directly influenced by their molecular structure. The detailed study and characterization of these properties are essential for their practical application and manipulation in various chemical processes.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under different conditions, and interaction with other chemical species, define the applications and usability of such compounds. Studies on related compounds have shown significant antimicrobial and antitubercular activity, illustrating the potential of these molecules in medicinal chemistry and drug development (Ranjith et al., 2013).

Scientific Research Applications

Synthesis and Biological Properties

Antibacterial Activity : The synthesis of similar sulfonamide compounds like 1-methyl-2-[(4-aminophenyl)sulfonyl] amino-5-nitroimidazole has shown good activity against both aerobic and anaerobic Gram-positive and Gram-negative bacteria (Bertolini et al., 1989).

Leishmanicidal Evaluation : Derivatives with a nitroimidazole moiety, coupled with diversely substituted benzoic acids, have exhibited efficient antileishmanial activity, suggesting potential uses in treating Leishmania infections (Rodriguez et al., 2020).

Therapeutic Applications : Quaternary salt derivatives of similar compounds have shown significant efficacy in treating anticholinesterase intoxication, indicating potential therapeutic uses (Goff et al., 1991).

Chemical Synthesis and Analysis

Synthesis Techniques : Studies on the synthesis of related compounds like 2-methyl-5-nitro-4-(phenylsulfonylmethyl)imidazol-1-yl ethanol provide insight into chemical synthesis methods and structural analysis (Crozet et al., 2002).

Oxidation Processes : Research on the oxidation of polyfunctional sulfides, including similar compounds, has highlighted high chemoselectivity in these processes, which is crucial for pharmaceutical synthesis (Loginova et al., 2011).

Pharmaceutical Building Blocks : The Mannich-type reaction involving sulfonium salts has been used for synthesizing alpha-sulfanyl-beta-amino acid derivatives, important for pharmaceuticals with potent biological activity (Kantam et al., 2010).

Potential Pesticidal Activity

- Pesticides Synthesis : The synthesis of tribromomethyl phenyl sulfone derivatives, incorporating a halogenmethylsulfonyl moiety, indicates the potential for novel pesticides (Borys et al., 2012).

properties

IUPAC Name |

2-[(3-methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S2/c1-13-3-2-4-14(11-13)12-25-17-18-9-10-19(17)26(23,24)16-7-5-15(6-8-16)20(21)22/h2-8,11H,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUUWSXGFZQLTJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2493574.png)

![8-(2-{4-[(3-Chlorophenyl)methyl]piperazinyl}ethyl)-1,3,7-trimethyl-1,3,5-trihy dro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2493577.png)

![6-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2493578.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]thio}acetamide](/img/structure/B2493583.png)